molecular formula C21H32N2O7 B3949994 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid

1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3949994
M. Wt: 424.5 g/mol
InChI Key: YBZLVTKDJXODKZ-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the ethoxy and hydroxy groups on the phenyl ring, along with the carboxamide and oxalic acid moieties, suggests that this compound may have interesting chemical and biological properties.

Properties

IUPAC Name

1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3.C2H2O4/c1-4-24-18-11-15(5-6-17(18)22)13-21-9-7-16(8-10-21)19(23)20-12-14(2)3;3-1(4)2(5)6/h5-6,11,14,16,22H,4,7-10,12-13H2,1-3H3,(H,20,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZLVTKDJXODKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NCC(C)C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the phenyl ring: The ethoxy and hydroxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Attachment of the piperidine ring: The piperidine ring is then attached to the phenyl ring via a nucleophilic substitution reaction.

    Formation of the carboxamide group: The carboxamide group is introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI or DCC.

    Introduction of the oxalic acid moiety: The oxalic acid group is introduced in the final step, typically through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as receptors or enzymes. The piperidine ring and carboxamide group may facilitate binding to these targets, while the ethoxy and hydroxy groups could modulate the compound’s activity and selectivity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
  • 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-ethylpropyl)piperidine-4-carboxamide
  • 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide

Uniqueness

1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of the oxalic acid moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
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1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid

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